4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a 3-fluorophenyl group at the 4-position, a methyl(3-methylphenyl)sulfamoyl moiety at the 3-position, and a thiophen-2-ylmethyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S3/c1-16-6-3-9-19(12-16)27(2)33(29,30)23-21(17-7-4-8-18(25)13-17)15-32-22(23)24(28)26-14-20-10-5-11-31-20/h3-13,15H,14H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBRUWZYCZEYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The methylphenylamino sulfonyl group can be introduced via sulfonylation reactions, and the final step involves the attachment of the thienylmethyl group through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis Overview
The synthesis of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
- Formation of the thiophene ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Sulfamoylation , where the sulfamoyl group is incorporated using sulfonation reactions.
- Coupling reactions to attach the thiophene moiety to the rest of the molecule.
Medicinal Chemistry
This compound has garnered significant interest in medicinal chemistry due to its potential as a pharmacologically active agent. It may act on various molecular targets, including:
- Enzymes: The sulfamoyl group can facilitate interactions with enzymes, potentially leading to inhibition or modulation of their activity.
- Receptors: The structural features may allow binding to specific receptors, influencing cellular signaling pathways.
Biological Studies
Research indicates that this compound can be utilized in biological studies to:
- Investigate its effects on cellular processes.
- Understand its interaction with macromolecules such as proteins and nucleic acids.
Materials Science
The unique structural characteristics of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications include:
- Organic semiconductors: Due to its thiophene backbone, it may be used in organic electronics.
- Sensors: The compound could be engineered for use in chemical sensors or biosensors.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and thienylmethyl groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoyl/Thiophene Motifs
2.1.1. 3-[(4-Chlorophenyl)(Methyl)Sulfamoyl]-N-(3,4-Dimethoxyphenyl)Thiophene-2-Carboxamide ()
- Structural Differences : Replaces the 3-fluorophenyl group with a 4-chlorophenyl and substitutes the thiophen-2-ylmethyl group with a 3,4-dimethoxyphenyl amide.
- Key Data : Molecular formula C₂₀H₂₀ClN₂O₅S₂ (avg. mass 473.01 g/mol).
2.1.2. N-(4-Methylphenyl)-2-{[(E)-4-Methylphenyl)Methylene]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide ()
- Structural Differences : Features a benzothiophene core instead of a simple thiophene, with a methylphenyl substituent and a Schiff base moiety.
- Implications : The benzothiophene system may enhance π-π stacking interactions, while the Schiff base could confer redox activity or metal-binding properties.
- Biological Relevance : Exhibits antifungal and antibacterial activity, suggesting the thiophene-carboxamide scaffold’s versatility in antimicrobial design .
Analogues with Nitro/Aromatic Substituents
2.2.1. N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide ()
- Structural Differences : Incorporates a nitro group at the 5-position of thiophene and a thiazole-linked trifluoromethylphenyl group.
- Key Data : Molecular formula C₁₆H₁₀F₃N₃O₄S₂ (purity 42%) .
2.2.2. 3-[4-Nitro-3-(Trifluoromethyl)Phenoxy]-N-Phenylthiophene-2-Carboxamide ()
- Structural Differences: Substitutes the sulfamoyl group with a phenoxy linker bearing nitro and trifluoromethyl groups.
- Implications: The phenoxy group may improve membrane permeability, while the trifluoromethyl group enhances metabolic stability.
- Key Data : Molecular formula C₁₈H₁₁F₃N₂O₄S (molar mass 408.35 g/mol) .
Analogues with Sulfonyl/Bulky Aromatic Groups
2.3.1. 3-[(2,4-Dichlorobenzyl)Sulfonyl]-N-[4-(Trifluoromethoxy)Phenyl]-2-Thiophenecarboxamide ()
- Structural Differences : Replaces the sulfamoyl group with a sulfonyl moiety and introduces dichlorobenzyl and trifluoromethoxyphenyl groups.
- Key Data: Synonyms include ZINC1393223, highlighting its presence in drug-discovery libraries .
Biological Activity
The compound 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 494.6 g/mol. The structure includes a thiophene ring, sulfamoyl group, and various aromatic substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23FN2O3S2 |
| Molecular Weight | 494.6 g/mol |
| Purity | Typically 95% |
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, sulfamoyl derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells .
- Antibacterial Properties : The presence of fluorinated aromatic rings is often associated with enhanced antibacterial activity. Compounds structurally related to this compound have demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus .
- Antioxidant Activity : Some derivatives have been evaluated for their ability to scavenge free radicals, suggesting potential use as antioxidant agents .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or structurally similar to This compound .
- Study on Antitumor Activity : A study conducted on a series of sulfamoyl derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against human pancreatic cancer cell lines. This indicates a strong potential for further development as anticancer agents.
- Antibacterial Evaluation : Another investigation found that compounds with similar thiophene structures showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against various bacterial strains, demonstrating effective antibacterial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
